molecular formula C6H7FN2 B3224215 4-Fluoro-6-methylpyridin-2-amine CAS No. 1227595-84-7

4-Fluoro-6-methylpyridin-2-amine

Cat. No.: B3224215
CAS No.: 1227595-84-7
M. Wt: 126.13 g/mol
InChI Key: XMWBQAISFSMRLR-UHFFFAOYSA-N
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Description

4-Fluoro-6-methylpyridin-2-amine (CAS 1227595-84-7) is a fluorinated heterocyclic compound with the molecular formula C 6 H 7 FN 2 and a molecular weight of 126.13 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry, particularly as a core scaffold for the development of enzyme inhibitors. Its structure, featuring an amino group at the 2-position and a fluorine atom at the 4-position of the pyridine ring, allows for further chemical elaboration and engagement in key molecular interactions. Research has identified analogues of this compound as potent inhibitors for inducible nitric oxide synthase (iNOS) . One such derivative was evaluated as a potential Positron Emission Tomography (PET) tracer for imaging iNOS activation, showing higher uptake in the lungs of LPS-treated mice in preclinical models . Furthermore, the 2-aminopyridine scaffold is a recognized pharmacophore in the design of inhibitors for neuronal nitric oxide synthase (nNOS), a novel therapeutic target for various neurological disorders . The strategic incorporation of a fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a crucial intermediate in drug discovery programs . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. References 1. BLD Pharm, https://www.bldpharm.com/products/1227595-84-7.html 2. PMC, https://pmc.ncbi.nlm.nih.gov/articles/PMC2782628/ 3. BenchChem, https://www.benchchem.com/product/b3224215 4. PubMed, https://pubmed.ncbi.nlm.nih.gov/19323559/ 5. PMC, https://pmc.ncbi.nlm.nih.gov/articles/PMC9574886/

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWBQAISFSMRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301290
Record name 4-Fluoro-6-methyl-2-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-84-7
Record name 4-Fluoro-6-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227595-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-6-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 4 Fluoro 6 Methylpyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating, ortho,para-directing amino group at the 2-position and the weakly activating methyl group at the 6-position can facilitate such reactions. Conversely, the fluorine atom at the 4-position is a deactivating group. The regiochemical outcome of electrophilic substitution is determined by the combined directing effects of these substituents. For instance, fluorination can be achieved using electrophilic fluorinating agents. smolecule.com

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines, particularly those with electron-withdrawing substituents. nih.gov In 4-fluoro-6-methylpyridin-2-amine, the fluorine atom at the 4-position is susceptible to displacement by various nucleophiles. The rate of these reactions is significantly enhanced compared to their chloro-analogs, as fluorine is a better leaving group in SNAr reactions due to its high electronegativity. nih.gov

The regioselectivity of nucleophilic substitution is a key consideration. In dihalopyrimidines with an electron-withdrawing group, substitution typically occurs at the C-4 position. researchgate.net For this compound, nucleophilic attack is expected to preferentially occur at the C-4 position, displacing the fluorine atom. rsc.org This is because the pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack. smolecule.com The reaction of 2-fluoropyridines with nucleophiles like alcohols or thiols often proceeds under mild conditions. nih.gov

Reactivity of the Amine Functionality

The primary amine group at the 2-position is a key site for a variety of chemical transformations, including condensation and coupling reactions. vulcanchem.com

Condensation Reactions

The nucleophilic nature of the amino group allows it to readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. These reactions are fundamental in the synthesis of more complex molecular architectures.

Coupling Reactions Involving the Nitrogen Atom

The nitrogen atom of the amino group can undergo various coupling reactions. For instance, it can be acylated with acid chlorides or anhydrides to form amides. Furthermore, it can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. These reactions are pivotal in the construction of diverse molecular libraries for various applications.

Transformations Involving the Methyl Group

The methyl group at the 6-position, while generally less reactive than the other functional groups, can also be chemically modified.

Oxidation Reactions

The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, using appropriate oxidizing agents. For example, potassium permanganate (B83412) or hydrogen peroxide can be employed for such transformations. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

Halogenation and Further Functionalization

The reactivity of the this compound scaffold in electrophilic substitution reactions, such as halogenation, is governed by the interplay of its substituents. The amino group at the C2 position is a potent activating group and directs electrophiles to the ortho and para positions (C3 and C5). Conversely, the fluorine atom at C4 is a deactivating group via its inductive effect, while the methyl group at C6 is weakly activating. This electronic landscape suggests that electrophilic attack is most likely to occur at the C3 or C5 positions.

Further functionalization can also be achieved through nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, activates the pyridine ring for nucleophilic attack and can serve as a leaving group. The reaction of 2-fluoropyridines with nucleophiles like sodium ethoxide is significantly faster than that of the corresponding 2-chloropyridines. nih.gov This allows for the displacement of the fluorine atom by a variety of nucleophiles, including amines, alkoxides, and cyanides, providing a pathway to a diverse range of derivatives. nih.gov For instance, a common strategy involves the fluorination of a pyridine ring to facilitate a subsequent SNAr reaction, which can be a more efficient route than starting with other halopyridines. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules, and this compound is a valuable substrate for these transformations, typically after conversion to a halopyridine.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. nih.gov While the fluorine atom on this compound is generally unreactive in Suzuki couplings, a bromo- or iodo-analogue, such as 5-bromo-2-methylpyridin-3-amine, serves as an excellent precursor. nih.gov The reaction tolerates a wide range of functional groups and can be used to synthesize a variety of biaryl and heteroaryl compounds. nih.govnih.gov Optimization studies show that catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a dioxane/water solvent system provide good to moderate yields. nih.govmdpi.com

Interactive Table: Suzuki Cross-Coupling of Pyridine Derivatives Below are representative conditions for Suzuki reactions on related bromopyridine substrates.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂OGood nih.gov
N-[5-bromo-2-methylpyridine-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane60 mdpi.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, pairing aryl halides with amines. wikipedia.orglibretexts.org This reaction has become a vital tool in medicinal chemistry for synthesizing aryl amines. wikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) has been crucial to the reaction's success, allowing for the coupling of a wide array of amines and aryl halides under relatively mild conditions. wikipedia.orgnih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the C-N coupled product. wikipedia.org For challenging substrates, careful optimization of the catalyst, ligand, base (commonly a strong base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide), and solvent is necessary to achieve high efficiency. libretexts.orgnih.gov

Interactive Table: Buchwald-Hartwig Amination of Aryl Halides The table shows typical conditions used for the Buchwald-Hartwig amination of various aryl halides.

Aryl HalideAmineCatalyst/LigandBaseSolventKey FindingReference
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / TrixiePhost-BuOLiTolueneEffective system for this specific coupling. nih.gov
BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhost-BuONaTolueneXPhos ligand proved optimal for this amine. nih.gov
Aryl ChloridesAmmonium SaltsPd₂ (dba)₃ / LigandK₂CO₃ or K₃PO₄t-BuOHA general method for preparing primary arylamines. organic-chemistry.org
Aryl BromidesAliphatic Amines[Pd(cinnamyl)Cl]₂ / tBuXPhosK₃PO₄Water (micellar)Efficient amination in a sustainable aqueous medium. acs.org

Ring-Opening and Rearrangement Processes

The pyridine ring is an aromatic heterocycle and is generally characterized by its considerable stability, making ring-opening and rearrangement reactions uncommon under standard conditions. Such transformations typically require harsh reaction conditions or specific activation of the pyridine ring.

One potential, though not widely reported, pathway for ring modification could involve the formation of a pyridinium (B92312) salt. N-alkylation or N-acylation of the ring nitrogen would render the heterocyclic system more electron-deficient and susceptible to nucleophilic attack. This could, in principle, lead to ring-opening. For example, studies on other N-alkylated cyclic amines have shown that they can undergo ring-opening pathways, although this is often in competition with N-dealkylation, and the stability of the 6-membered ring can hinder this process. nih.gov Research on the ring-opening of N-arylpyrrolidines via difluorocarbene transfer has demonstrated that N-ylide formation can precede a ring-opening bromoformylation, a strategy that could potentially be adapted to activated pyridine systems. nih.gov However, there is no specific evidence in the reviewed literature for this compound undergoing such ring-opening or rearrangement processes. These reactions remain a subject for specialized investigation rather than a common derivatization strategy for this scaffold.

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 6 Methylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within a molecule. Through the analysis of various NMR experiments, a comprehensive understanding of the connectivity and spatial arrangement of atoms in 4-Fluoro-6-methylpyridin-2-amine and its derivatives can be achieved.

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules.

In the ¹H NMR spectrum of the related compound 2-amino-6-methylpyridine (B158447), distinct signals are observed for the aromatic protons and the methyl group. The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the amino and methyl substituents. The methyl protons give rise to a characteristic singlet, typically found at a higher field (lower ppm value). For instance, in one study, the methyl protons of 2-amino-6-methylpyridine were observed at 2.28 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For pyridine derivatives, the chemical shifts of the carbon atoms are sensitive to the nature and position of substituents. The carbon atom attached to the nitrogen (C2 and C6) generally resonates at a lower field (higher ppm) due to the electronegativity of the nitrogen atom. testbook.com For example, in 2-amino-6-methylpyridine, the C2 and C6 carbons are observed at approximately 157.8 ppm and 156.7 ppm, respectively. rsc.org The other carbon atoms of the pyridine ring and the methyl group appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. testbook.comrsc.org The chemical shift of a methylamine (B109427) carbon is typically around 28.3 ppm. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyridine Derivatives

CompoundNucleusChemical Shift (ppm)
2-Amino-6-methylpyridine¹H (CH₃)2.28 chemicalbook.com
2-Amino-6-methylpyridine¹³C (C2)157.8 rsc.org
2-Amino-6-methylpyridine¹³C (C6)156.7 rsc.org
Pyridine¹³C (C2)150 testbook.com
Pyridine¹³C (C3)124 testbook.com
Pyridine¹³C (C4)136 testbook.com
Methylamine¹³C (CH₃)28.3 docbrown.info

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, providing valuable information about the structure and conformation of the molecule. nih.gov

In derivatives of this compound, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the fluorine atom at the C4 position. The precise chemical shift of this signal would be influenced by the electronic nature of the other substituents on the pyridine ring. For instance, in a study of (E)-N-benzylidene-4-fluoroaniline oxide, the fluorine signal was observed at -110.4 ppm. rsc.org The coupling between the fluorine atom and adjacent protons (³J(H,F)) and carbons (nJ(C,F)) can also be observed, providing further structural insights. rsc.org The sensitivity of ¹⁹F NMR makes it a powerful tool for studying protein conformational dynamics and structure-activity relationships using fluorinated amino acid analogs. nih.govnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning complex spectra and elucidating detailed structural features.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This information is crucial for tracing out the connectivity of proton spin systems, such as those in the pyridine ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. This is instrumental in assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J(C,H) and ³J(C,H)). youtube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems separated by heteroatoms or quaternary carbons. For example, in this compound, HMBC could be used to connect the methyl protons to the C6 and C5 carbons of the pyridine ring.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for determining the molecular weight of compounds and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₆H₇FN₂), HRMS would be able to confirm its elemental composition by matching the experimentally measured mass to the calculated theoretical mass. For example, the calculated exact mass of a related compound, (E)-N-benzylidene-4-fluoroaniline oxide, was found to be in excellent agreement with the experimentally determined mass. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with a neutral gas. nih.govunito.it The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation patterns observed in the MS/MS spectrum are characteristic of the compound's structure and can be used to identify specific functional groups and connectivity. wvu.edukingston.ac.uk

For this compound, MS/MS analysis would likely involve the protonated molecule [M+H]⁺. The fragmentation pathways could include the loss of small neutral molecules such as ammonia (B1221849) (NH₃) from the amino group or the loss of a methyl radical (•CH₃). The fragmentation of the pyridine ring itself could also lead to characteristic product ions. The study of these fragmentation pathways provides a detailed fingerprint of the molecule's structure. nih.govwvu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound. These vibrations are specific to the bonds and functional groups within the molecule, offering a unique fingerprint for its identification and structural analysis.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly effective for identifying the various functional groups present in a compound. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the amino group, the methyl group, the carbon-fluorine bond, and the pyridine ring system.

In a related compound, 2-amino-5-methylpyridine, the N-H stretching vibrations of the amino group are observed around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net Similar bands, corresponding to asymmetric and symmetric N-H stretching, would be anticipated for this compound. The pyridine ring itself gives rise to a series of complex vibrations, including C=C and C=N stretching modes, typically found in the 1600-1400 cm⁻¹ region. The C-F bond, known for its strong IR absorption, would produce a distinct band, while the methyl group would be identifiable by its characteristic C-H stretching and bending vibrations. Quantum chemical calculations, often employing Density Functional Theory (DFT), are commonly used to precisely assign these vibrational bands, as demonstrated in studies of similar heterocyclic molecules like 4-amino-2,6-dichloropyridine. nih.govresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300Medium
Amino (NH₂)N-H Bend (Scissoring)1650 - 1580Medium-Strong
Methyl (CH₃)Asymmetric & Symmetric C-H Stretch2975 - 2860Medium
Pyridine RingC=C and C=N Ring Stretch1610 - 1430Strong-Medium
Aromatic C-HC-H Stretch3100 - 3000Weak-Medium
C-FC-F Stretch1250 - 1000Strong

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, and non-polar bonds often produce strong signals in a Raman spectrum, whereas they may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy would provide valuable data on the pyridine ring's skeletal vibrations and the symmetric vibrations of the substituents. The symmetrical "ring breathing" mode of the pyridine ring, in particular, is expected to be a strong and sharp band in the Raman spectrum. This technique is instrumental in providing a more complete vibrational profile of the molecule. Studies on analogous compounds, such as 4-amino-2,6-dichloropyridine, have effectively utilized both FT-IR and FT-Raman spectroscopy in conjunction with DFT calculations to achieve a comprehensive assignment of all fundamental vibrational modes. nih.gov This dual approach allows for a robust cross-verification of spectral features, leading to a more confident structural elucidation.

X-ray Crystallography for Solid-State Structure Elucidation

While the specific crystal structure of this compound is not publicly documented, analysis of related structures provides significant insights. For instance, crystallographic studies of a copper (II) complex incorporating 2-amino-4-methylpyridine (B118599) as a ligand show detailed bond lengths and angles within the coordinated pyridine ring. acs.org Research on other substituted pyridines suggests that the introduction of a fluorine atom may lead to a more rigid crystal structure compared to bulkier substituents. In the solid state, the amino group of this compound would be expected to act as a hydrogen bond donor, while the pyridine nitrogen atom could act as an acceptor, leading to the formation of extensive hydrogen-bonding networks that stabilize the crystal lattice.

Table 2: Typical Bond Lengths Expected in this compound Based on Analogous Structures

BondTypical Bond Length (Å)Reference/Context
Pyridine C-C1.38 - 1.40Standard aromatic C-C bond
Pyridine C-N1.33 - 1.35Standard aromatic C-N bond
C-NH₂1.36 - 1.39Aromatic amine C-N bond
C-CH₃1.50 - 1.52Aromatic-aliphatic C-C bond
C-F1.33 - 1.36Aromatic C-F bond

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, investigates the electronic transitions within a molecule. UV-Vis spectroscopy measures the energy required to promote an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. For aromatic molecules like this compound, these transitions are typically of the π→π* and n→π* type.

The pyridine ring and its substituents (amino, methyl, and fluoro groups) act as a chromophore and auxochromes, influencing the energy and intensity of these electronic transitions. The effect of substituents on the UV spectra of pyridine derivatives has been a subject of investigation. sigmaaldrich.com In a study of a copper complex with 2-amino-4-methylpyridine, prominent electronic transition peaks were identified at energies corresponding to approximately 282 nm and 248 nm. acs.org Similar π→π* transitions would be expected for this compound. Fluorescence spectroscopy measures the light emitted as the molecule returns from an excited electronic state to the ground state. While many substituted pyridines exhibit fluorescence, the specific emission properties, including quantum yield and lifetime, would need to be determined experimentally for this compound.

Table 3: Predicted Electronic Transitions for this compound

Transition TypeExpected λmax (nm)Orbital OriginNotes
π → π~230 - 280Pyridine ring π-systemHigh intensity; common in aromatic systems.
n → π~270 - 320N lone pair (pyridine & amino)Lower intensity; may be blue-shifted in polar solvents.

Computational and Theoretical Studies of 4 Fluoro 6 Methylpyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of 4-Fluoro-6-methylpyridin-2-amine. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. DFT, in particular, has become a popular choice due to its balance of computational cost and accuracy, making it well-suited for studying molecules of this size. Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Computational methods like DFT with basis sets such as 6-31G(d,p) and 6-311++G(d,p) are commonly employed for this purpose. nih.gov The optimized geometry provides a clear picture of the molecule's shape and the spatial relationship between the fluorine, methyl, and amino substituents on the pyridine (B92270) ring.

Conformational analysis is also crucial for understanding the molecule's flexibility. While the pyridine ring itself is rigid, the orientation of the amino group and the rotation of the methyl group's hydrogen atoms can be explored. By calculating the energy of different conformers, researchers can identify the lowest energy conformation and understand the energy barriers between different spatial arrangements.

Table 1: Predicted Geometric Parameters for this compound (Example Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35C-C-F118.0
C-N (ring)1.33C-N-C117.5
C-N (amino)1.38H-N-H115.0
C-C (methyl)1.51C-C-H (methyl)109.5

Electronic Structure and Molecular Orbitals (HOMO-LUMO, Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.govaimspress.com A smaller gap generally suggests higher reactivity. aimspress.com

The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the fluorine atom, indicating these as sites for electrophilic attack. The amino group's nitrogen and the aromatic protons would likely show positive potential (blue), suggesting sites for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Example Data)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential7.1
Electron Affinity2.5

Note: This table contains hypothetical data for illustrative purposes. The ionization potential and electron affinity values are based on a similar but different compound. materialsciencejournal.org

Prediction of Spectroscopic Parameters (NMR, IR, UV)

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating parameters like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, it is possible to simulate NMR, IR, and UV-Vis spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign spectral features.

For this compound, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. Comparing these with experimental spectra helps in the unambiguous assignment of each peak to a specific atom in the molecule.

Similarly, the calculation of vibrational frequencies allows for the prediction of the IR and Raman spectra. Each calculated vibrational mode can be animated to understand the nature of the atomic motions, aiding in the assignment of experimental absorption bands to specific functional groups and vibrational modes, such as C-F stretching, N-H stretching, and pyridine ring vibrations. nih.govresearchgate.net

Theoretical calculations can also predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculation of absorption wavelengths (λ_max) and oscillator strengths can help interpret experimental UV-Vis data and understand the electronic excitations within the molecule. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling can be used to study the dynamics of chemical reactions involving this compound. This allows for a detailed understanding of reaction pathways and the factors that control reaction outcomes.

Transition State Characterization

To understand how a reaction proceeds, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of transition states for various reactions, such as nucleophilic substitution at the fluorine-bearing carbon or electrophilic aromatic substitution on the pyridine ring. The vibrational frequency analysis of a transition state structure will show one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Profiles and Reaction Kinetics

By applying transition state theory, it is possible to calculate theoretical rate constants and study the kinetics of the reaction. This can provide insights into how factors like temperature, solvent, and the presence of catalysts might influence the reaction rate and selectivity. These computational kinetics studies can guide the design of new synthetic routes or help in understanding the metabolic fate of the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions in a simulated environment, such as in a solvent. nih.gov This technique calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, providing insights into conformational changes, solvation processes, and intermolecular interactions over time. nih.govyoutube.com For this compound, MD simulations can elucidate its behavior in various solvents, which is crucial for understanding its reactivity, solubility, and transport properties.

A typical MD simulation involves defining a system containing the solute (this compound) and the solvent molecules in a simulation box. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds in discrete time steps, tracking the positions and velocities of all atoms. youtube.com

Detailed Research Findings:

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar heterocyclic compounds. nih.gov Such simulations for this compound would focus on several key aspects:

Solvation Shell Structure: MD simulations can reveal the arrangement of solvent molecules around the solute. For instance, in an aqueous solution, water molecules would form hydrogen bonds with the amino group and the pyridine nitrogen of this compound. The simulation can quantify the number of hydrogen bonds, their lifetimes, and the orientation of water molecules in the first and second solvation shells.

Conformational Dynamics: The flexibility of the amino group and the rotational dynamics of the methyl group can be analyzed. MD simulations can determine the preferred conformations and the energy barriers for rotation, which can influence the molecule's interaction with other species.

Diffusion and Transport Properties: The diffusion coefficient of this compound in a given solvent can be calculated from the mean square displacement of the molecule over time. This property is fundamental for understanding its transport through different media.

The following table illustrates the type of data that could be generated from a hypothetical MD simulation of this compound in water.

Table 1: Simulated Solution-Phase Properties of this compound in Water

PropertySimulated ValueDescription
Diffusion Coefficient 2.5 x 10⁻⁵ cm²/sRate of movement of the molecule through the solvent.
Radial Distribution Function (g(r)) Peak (N-H...O) 1.8 ÅThe most probable distance between the amino hydrogen and a water oxygen atom, indicating a hydrogen bond.
Radial Distribution Function (g(r)) Peak (N...H-O) 1.9 ÅThe most probable distance between the pyridine nitrogen and a water hydrogen atom, indicating a hydrogen bond.
Average Number of Hydrogen Bonds (Amino Group) 2.1The average number of hydrogen bonds formed between the amino group and surrounding water molecules.
Average Number of Hydrogen Bonds (Pyridine Nitrogen) 0.9The average number of hydrogen bonds formed between the pyridine nitrogen and surrounding water molecules.

Note: The data in this table is illustrative and represents typical values that would be obtained from a molecular dynamics simulation. Actual values would require a specific simulation to be performed.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.comresearchgate.net These models are built on the principle that the properties of a chemical are a function of its molecular structure. mdpi.com By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an experimental property, QSPR models can be used to predict the properties of new or untested compounds. researchgate.net

For this compound, QSPR models can be developed to predict a range of chemical properties, such as boiling point, solubility, and electronic properties. The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometric, or quantum-chemical in nature.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the property. The model is then rigorously validated to ensure its predictive power. nih.gov

Detailed Research Findings:

To illustrate the application of QSPR, a comparative analysis of calculated molecular descriptors for this compound and structurally similar compounds can be performed. These descriptors are the foundation of any QSPR model.

Table 2: Comparison of Predicted Physicochemical Properties and Descriptors for Selected Pyridine Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
This compound C₆H₇FN₂126.131.338.9
2-Fluoro-6-methylpyridin-4-amineC₆H₇FN₂126.131.0 uni.lu38.9 uni.lu
6-Fluoro-4-methylpyridin-2-amineC₆H₇FN₂126.131.3 uni.lu38.9 uni.lu
4-Chloro-6-methylpyridin-2-amineC₆H₇ClN₂142.58 nih.gov1.5 nih.gov38.9 nih.gov
2-Amino-4-fluoropyridineC₅H₅FN₂112.10 nih.gov0.6 nih.gov38.9 nih.gov

Data for related compounds sourced from PubChem. uni.luuni.lunih.govnih.gov

This table highlights how small changes in the molecular structure, such as the position of the fluorine atom or the substitution of fluorine with chlorine, can influence key descriptors like the partition coefficient (XLogP3), which is a measure of lipophilicity. In a full QSPR study, a multitude of such descriptors would be correlated with experimental data to build a predictive model. The development of robust QSPR models for this compound and its analogues would be invaluable for accelerating the discovery and optimization of new materials and molecules with desired properties.

Exploration of Non Clinical and Non Biological Applications

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

4-Fluoro-6-methylpyridin-2-amine is a valuable building block in the intricate field of organic synthesis. Its utility stems from the reactivity of its functional groups, which allows for the construction of more complex molecular architectures. The pyridine (B92270) ring itself serves as a key scaffold, while the fluorine and amino substituents provide sites for further chemical modifications.

The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly influence the properties of the resulting molecules. This has made fluorinated pyridines, such as this compound, sought-after precursors in the synthesis of a range of compounds, including those with potential applications in medicinal chemistry and agrochemicals.

One of the key reactions where this compound serves as a building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In these reactions, the pyridine scaffold can be coupled with various partners to create more elaborate structures. The amino group can also be a site for further derivatization, expanding the range of possible synthetic transformations.

Table 1: Examples of Complex Molecules Synthesized Using Aminopyridine Scaffolds
Target Molecule ClassSynthetic Utility of Aminopyridine ScaffoldPotential Application Area
Kinase InhibitorsCore structure for building molecules that modulate kinase activity.Oncology, Inflammatory Diseases
Bioactive HeterocyclesFoundation for constructing diverse heterocyclic systems.Drug Discovery, Agrochemicals
Substituted PyridinesIntermediate for introducing specific functionalities onto the pyridine ring.Chemical Research, Materials Science

Applications in Materials Science and Polymer Chemistry

The unique electronic properties and structural characteristics of fluorinated pyridine derivatives have led to their exploration in the field of materials science and polymer chemistry.

Precursors for Advanced Polymeric Architectures

While direct polymerization of this compound is not widely documented, its derivatives are considered potential precursors for advanced polymeric materials. The incorporation of fluorinated monomers into polymer chains can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. rsc.org For instance, partially fluorinated polyolefins, synthesized through the copolymerization of ethylene (B1197577) with fluorinated comonomers, exhibit these enhanced characteristics. rsc.org The synthesis of fluorinated polyimides has also been explored to create materials with low dielectric constants and low dielectric loss, which are crucial for applications in microelectronics and 5G communications. rsc.org

Components in Optoelectronic and Functional Materials

Fluorinated organic compounds are of significant interest for applications in optoelectronics due to their electronic properties. The introduction of fluorine atoms can modulate the energy levels of molecular orbitals, which is a key factor in designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional electronic devices. Research into fluorinated polymers for photonics has highlighted their low refractive indices and low optical propagation losses, making them suitable for optical waveguides. mdpi.com Pyridine-functionalized materials have also been investigated for their potential in creating multicolor emission materials and sensors. chemscene.com

Utility in Catalysis and Ligand Design for Organometallic Chemistry

The nitrogen atom in the pyridine ring and the exocyclic amino group of this compound make it a potential candidate for use as a ligand in organometallic chemistry and catalysis. Aminopyridine-based ligands can coordinate with a variety of transition metals to form stable complexes. ekb.eg

These metal complexes can exhibit catalytic activity in a range of chemical transformations. For example, metal complexes with aminopyridine ligands have been studied for their ability to catalyze oxidation reactions and for their potential in asymmetric synthesis. nih.govscirp.orgresearchgate.net The electronic properties of the ligand, influenced by substituents like the fluorine atom and methyl group, can tune the catalytic activity and selectivity of the metal center. Research on related aminopyridine complexes has shown their effectiveness in applications such as the removal of organic dyes from wastewater, highlighting the potential for developing catalysts for environmental remediation. ekb.eg

Table 2: Potential Catalytic Applications of Metal Complexes with Aminopyridine-type Ligands
Catalytic ReactionMetal Center ExampleRole of Aminopyridine Ligand
Oxidation of AlkenesMolybdenum, VanadiumStabilizes the metal center and influences reactivity. researchgate.net
Asymmetric AlkylationCopper, NickelProvides a chiral environment for stereoselective synthesis. nih.gov
Dye DegradationNickelForms an active complex for the removal of pollutants. ekb.eg

Development as Advanced Chemical Probes for Spectroscopic and Mechanistic Investigations

The presence of fluorine in this compound and its derivatives makes them highly suitable for use as chemical probes in spectroscopic and mechanistic studies. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful tool for probing molecular interactions and conformational changes, as the chemical shift of the fluorine atom is highly sensitive to its local environment.

A significant application in this area is the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. Analogues of 2-amino-4-methylpyridine (B118599) have been synthesized with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net Specifically, [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine has been developed as a potential PET tracer for imaging inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory conditions and diseases. nih.govresearchgate.net These probes allow for the non-invasive, in vivo visualization and quantification of enzyme activity, providing valuable insights into disease mechanisms.

Applications in Supramolecular Chemistry and Host-Guest Systems (e.g., Charge Transfer Complexes)

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The electron-donating amino group and the electron-withdrawing nature of the pyridine ring in this compound make it a candidate for forming charge-transfer (CT) complexes. In a CT complex, an electron donor molecule interacts with an electron acceptor molecule. Studies on related aminopyridines have shown their ability to form stable CT complexes with various π-acceptors. nih.gov The formation of these complexes can be detected by spectroscopic methods, such as UV-Vis spectroscopy, and can lead to the development of new materials with interesting optical and electronic properties.

The pyridine moiety is also a common component in the design of host-guest systems. Pyridine-functionalized molecules can act as guests that bind within the cavities of larger host molecules, such as cyclodextrins or calixarenes, or they can be part of the host structure itself. chemscene.com These interactions are driven by a combination of forces including hydrogen bonding, π-π stacking, and hydrophobic interactions. Such supramolecular assemblies have potential applications in areas like molecular recognition, sensing, and the development of switchable materials. chemscene.com

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of more efficient and selective synthetic routes to 4-fluoro-6-methylpyridin-2-amine and its derivatives is paramount. While traditional methods exist, emerging strategies promise to reduce waste, improve yields, and allow for more precise molecular architecture.

Future research will likely focus on the adoption of multicomponent reactions (MCRs) . These reactions, which combine three or more starting materials in a single step, offer a highly efficient and atom-economical approach to constructing complex molecules. The development of MCRs for substituted 2-aminopyridines is an active area of research, and tailoring these methods for the specific synthesis of this compound could provide a significant leap in manufacturing efficiency. nih.gov

Another promising avenue is the advancement of late-stage functionalization . This approach involves introducing key functional groups, such as the fluorine atom, at the final stages of a synthesis. Methods using reagents like silver(II) fluoride (B91410) (AgF₂) have shown success in the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom. researchgate.netorgsyn.org Refining these techniques for substrates like 6-methylpyridin-2-amine could offer a more flexible and efficient route to the target compound, avoiding the need to carry the fluorine atom through a lengthy synthetic sequence.

Furthermore, innovations in catalysis are expected to play a crucial role. This includes the use of copper-catalyzed amination reactions and palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, which has been effectively used for the methylation of related chloropyridine intermediates. acs.orgrsc.org The development of novel ligand systems for these catalysts can lead to higher selectivity and efficiency under milder, more sustainable reaction conditions.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs)High efficiency, atom economy, reduced wasteDesign of novel MCRs tailored for fluorinated aminopyridines.
Late-Stage FluorinationIncreased flexibility, shorter synthetic routesOptimization of reagents like AgF₂ for selective C-H fluorination. researchgate.netorgsyn.org
Advanced CatalysisHigher yields, milder conditions, improved selectivityDevelopment of new ligands for copper and palladium catalysts. acs.orgrsc.org

Discovery of Unexplored Reactivity Pathways and Novel Transformations

The unique electronic properties of this compound, conferred by its fluorine and amino substituents, suggest a rich and largely unexplored reactivity. Future research is poised to uncover novel chemical transformations, expanding its utility as a synthetic intermediate.

One area of exploration is its behavior in reactions with halogens and interhalogens . Studies on 4-aminopyridine (B3432731) have shown that such reactions can lead to the formation of charge-transfer complexes or undergo intriguing bromination-dimerization processes. acs.org Investigating the reactivity of this compound under similar conditions could reveal new pathways for functionalization, influenced by the electronic interplay of the fluorine and methyl groups.

Another exciting frontier is the use of this compound in formal cycloaddition reactions . For instance, related 3-amino-4-methylpyridines have been shown to undergo a formal electrophilic [4+1]-cyclization with trifluoroacetic anhydride (B1165640) to yield 6-azaindoles. rsc.org Exploring analogous transformations with this compound could open doors to new heterocyclic scaffolds with potential biological activity.

The fluorine atom itself presents opportunities for nucleophilic aromatic substitution (SNAr) . The 2-fluoro group in pyridines can be displaced by a variety of nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the pyridine (B92270) nitrogen. acs.org A systematic study of SNAr reactions with this compound would create a library of new derivatives with diverse functionalities, further broadening its applications.

Integration with Advanced Analytical and Imaging Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. The integration of advanced analytical techniques with the synthesis and application of this compound is a key future direction.

Real-time nuclear magnetic resonance (NMR) spectroscopy , including techniques like ultrafast multidimensional NMR and FlowNMR, offers powerful tools for mechanistic studies. These methods can track the formation of intermediates and products in complex organic reactions, as has been demonstrated in the synthesis of pyrimidines. nih.govnih.govrsc.org Applying these techniques to the synthesis of this compound would provide invaluable insights into reaction kinetics and pathways.

In the realm of biomedical applications, the development of radiolabeled analogues for positron emission tomography (PET) imaging is a significant area of research. By incorporating a positron-emitting radionuclide like fluorine-18 (B77423), derivatives of this compound could be transformed into imaging agents. For example, [¹⁸F] labeled aminopyridines have been developed as PET tracers for imaging inducible nitric oxide synthase (iNOS) and for visualizing the process of demyelination by targeting voltage-gated potassium channels. biorxiv.orgnih.govresearchgate.net Synthesizing an [¹⁸F] version of this compound or its derivatives could lead to novel PET radioligands for diagnosing and monitoring a range of diseases.

Analytical/Imaging TechniqueApplication in ResearchPotential Impact
Real-time NMR SpectroscopyMechanistic studies of synthesis and reactivity.Optimization of reaction conditions and discovery of new intermediates. nih.govnih.gov
Positron Emission Tomography (PET)Development of novel diagnostic imaging agents.Non-invasive monitoring of disease states like inflammation and neurodegeneration. biorxiv.orgnih.gov
Fluorescence SpectroscopyCreation of fluorescent probes for biological systems."Click and Probing" applications for cellular imaging. nih.gov

Expansion of Applications in Sustainable Chemical Processes and Advanced Materials

The unique properties of fluorinated compounds suggest that this compound could find applications in sustainable chemistry and the development of advanced materials.

In the area of sustainable chemistry , aminopyridine derivatives have been used to modify electrode surfaces. Through electrografting, these molecules can be anchored to materials to create catalysts for processes like the electrochemical reduction of CO₂. mdpi.com The specific electronic properties of this compound could be harnessed to create more efficient and selective catalysts for converting CO₂ into valuable chemicals, contributing to a circular carbon economy.

In materials science , the incorporation of fluorine into organic molecules is known to enhance properties such as thermal stability and chemical resistance. numberanalytics.com Fluorinated pyridines are being explored for their potential in organic electronics and functional materials. smolecule.com this compound could serve as a monomer or a key building block for high-performance polymers and other advanced materials with tailored optical and electronic properties. Its ability to participate in hydrogen bonding and coordinate with metals further expands its potential in the design of functional materials.

Development of Synergistic Computational-Experimental Research Paradigms

The integration of computational modeling with experimental work can significantly accelerate the discovery and optimization of new molecules and materials. This synergistic approach is particularly valuable for exploring the potential of this compound.

Computational chemistry can be employed to predict the reactivity and properties of this compound and its derivatives. For instance, computational calculations have been used to determine the most suitable positions on the aminopyridine scaffold for radiolabeling, guiding the synthesis of effective PET tracers. nih.govresearchgate.net Similarly, quantum chemical calculations can help to understand and predict the outcomes of the novel reactivity pathways discussed earlier.

Molecular docking and ADME (absorption, distribution, metabolism, and excretion) profiling are powerful in silico tools in drug discovery. These methods can be used to predict how derivatives of this compound might interact with biological targets and to assess their drug-like properties, as has been done for other aminopyridine derivatives. nih.gov This allows for the rational design of new drug candidates, prioritizing the synthesis of those with the highest predicted efficacy and most favorable pharmacokinetic profiles. This integrated computational and experimental approach has proven successful in the design of peptide analogues and can be effectively applied to small molecules derived from this compound. nih.gov

By combining the predictive power of computational models with targeted experimental validation, research into this compound can be pursued more efficiently, unlocking its full potential in a wide range of scientific and technological fields.

Q & A

Basic: What are the optimal synthetic routes for 4-Fluoro-6-methylpyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of fluorinated pyridin-2-amine derivatives typically involves fluorodenitration or nucleophilic substitution. For example:

  • Fluorodenitration : Use tetrabutylammonium fluoride (TBAF) under mild conditions to replace nitro groups with fluorine .
  • Deprotection : After introducing fluorine, deprotection of intermediates (e.g., using HCl/EtOH) yields the free amine. Yields depend on solvent choice (THF or Et₂O), temperature (reflux at 60–80°C), and stoichiometry of reagents like NaH .
  • Optimization : Continuous flow reactors improve scalability and purity by maintaining precise reaction parameters (e.g., residence time, mixing efficiency) .

Basic: How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:
1H and 19F NMR are critical for structural validation:

  • 1H NMR : The methyl group (6-CH₃) appears as a singlet (~δ 2.3–2.5 ppm). Aromatic protons adjacent to fluorine may show splitting due to coupling (J = 8–10 Hz) .
  • 19F NMR : A single peak near δ -110 to -120 ppm confirms the fluorine atom’s position .
  • Cross-Verification : Compare experimental shifts with computed spectra (e.g., DFT calculations) to resolve ambiguities .

Basic: What factors influence the stability of this compound under varying storage and reaction conditions?

Methodological Answer:
Stability depends on:

  • pH : Protonation of the amine group in acidic conditions may alter reactivity. Use buffered solutions (pH 7–8) for long-term storage .
  • Temperature : Degradation occurs above 100°C; store at -20°C under inert atmosphere .
  • Light Exposure : Fluorinated compounds are often light-sensitive; use amber vials to prevent photodegradation .
  • Moisture : Hygroscopicity can lead to hydrolysis; employ molecular sieves in storage .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • 3D-QSAR Modeling : Correlate substituent effects (e.g., fluorine position, methyl groups) with activity using steric/electronic descriptors. For example, fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Compare with structurally similar inhibitors (e.g., 4-(2′,4′-difluorobiphenyl)pyrimidines) to identify key binding motifs .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated pyridin-2-amine derivatives?

Methodological Answer:

  • Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers. Adjust for variables like assay type (microdilution vs. disk diffusion) .
  • Substituent Effects : Evaluate how minor structural changes (e.g., 5-F vs. 6-CH₃) alter activity. For example, 4-(2′,4′-difluorobiphenyl) derivatives show enhanced cytotoxicity due to increased lipophilicity .
  • Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., cell line, incubation time) to isolate experimental variables .

Advanced: How does X-ray crystallography elucidate the molecular interactions of this compound in biological systems?

Methodological Answer:

  • Crystal Structure Analysis : Determine bond lengths/angles to identify hydrogen bonds (e.g., N–H⋯N/F) and π-π stacking interactions. For example, fluorine’s van der Waals radius (~1.47 Å) influences packing efficiency in co-crystals .
  • Conformational Studies : Dihedral angles between the pyridine ring and substituents (e.g., methyl, fluorine) reveal steric effects impacting receptor binding .
  • Comparative Studies : Contrast with non-fluorinated analogs to quantify fluorine’s role in stabilizing ligand-receptor complexes .

Advanced: What are the challenges in achieving regioselective fluorination during the synthesis of this compound?

Methodological Answer:

  • Positional Control : Fluorine’s high reactivity can lead to undesired substitution. Use directing groups (e.g., NH₂) to guide regioselectivity .
  • Reagent Selection : Electrophilic fluorinating agents (e.g., Selectfluor) favor aromatic C–H activation, while nucleophilic agents (e.g., KF) require activating groups (e.g., NO₂) .
  • Monitoring : Real-time techniques like in situ IR or LC-MS track reaction progress to optimize conditions (e.g., temperature, solvent polarity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.